molecular formula C14H13N3O2S B1682527 Sulmazole CAS No. 73384-60-8

Sulmazole

Katalognummer: B1682527
CAS-Nummer: 73384-60-8
Molekulargewicht: 287.34 g/mol
InChI-Schlüssel: XMFCOYRWYYXZMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Sulmazole involves several steps, starting from readily available compounds. One of the key intermediates in its synthesis is 2-methoxy-4-(methylsulfanyl)benzoic acid. This intermediate can be prepared using two alternative approaches: starting from 4-methyl-3-nitrobenzenesulfonic acid or 2-methyl-5-nitrophenol . The synthesis involves cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or phosphorus oxychloride (POCl₃). The resulting methylsulfanyl derivatives are then oxidized using m-chloroperbenzoic acid or peracetic acid to yield this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action

  • Adenosine Receptor Antagonism : Sulmazole acts as an antagonist to A1 adenosine receptors, which is crucial in mediating its effects on cardiac function. It enhances cAMP accumulation through mechanisms distinct from phosphodiesterase inhibition, notably by stimulating adenylate cyclase activity and inhibiting Gi protein function .
  • Positive Inotropic Effects : It has been shown to significantly increase cardiac output and improve cardiac index without altering heart rate or arterial pressure. For instance, intravenous administration resulted in a 217% increase in cardiac output and a 25% decrease in pulmonary wedge pressure .

Clinical Applications

Cardiac Conditions

  • Ischemic Heart Disease : this compound has demonstrated efficacy in improving regional wall motion in patients suffering from ischemic heart disease. It has also been effective in abolishing pacing-induced ischemia, highlighting its potential as a therapeutic agent in acute cardiac events .
  • Heart Failure Management : The drug's ability to enhance myocardial contractility makes it suitable for managing heart failure symptoms, particularly when traditional therapies are inadequate.

Case Studies

  • Study on Hemodynamic Effects
    • A clinical trial involving patients with ischemic heart disease showed that short-term oral administration of this compound led to a 317% increase in ejection fraction and significantly improved cardiac index .
    • Side effects noted included transient visual disturbances, indicating the need for careful monitoring during treatment.
  • In Vitro Studies
    • Research indicated that this compound selectively inhibited the function of Gi proteins, thereby enhancing the activation of adenylate cyclase. This finding supports its role as a positive inotrope through mechanisms beyond traditional phosphodiesterase inhibition .

Table 1: Pharmacological Effects of this compound

EffectMeasurementResult
Cardiac Output% Increase217%
Pulmonary Wedge Pressure% Decrease25%
Cardiac Index% Increase317%
Ejection Fraction% Increase317%

Table 2: Mechanisms of Action

MechanismDescription
A1 Adenosine Receptor AntagonismBlocks inhibitory signals to enhance cAMP production
Inhibition of Gi FunctionReduces GTP-GDP exchange, promoting adenylate cyclase activity
Phosphodiesterase InhibitionContributes to increased cAMP levels but is not the sole mechanism

Biologische Aktivität

Sulmazole, a compound recognized for its cardiotonic properties, has been the subject of various studies examining its biological activity, particularly its effects on cellular signaling pathways and neurotransmitter release. This article synthesizes findings from multiple research studies to provide a comprehensive overview of this compound's biological activity.

This compound primarily acts as an A1 adenosine receptor agonist, which leads to increased cyclic AMP (cAMP) accumulation in cells. This mechanism is distinct from traditional phosphodiesterase inhibitors, suggesting that this compound may enhance cAMP levels through alternative pathways .

In a study involving guinea-pig superior cervical ganglion neurons, this compound was shown to enhance the basal and prostaglandin E2-induced stimulation of neurotransmitter release. This indicates that this compound may play a role in modulating synaptic transmission and could have implications for pain management and neuropharmacology .

Selective Reduction by MsrA

Research has indicated that this compound is selectively reduced by methionine sulfoxide reductase A (MsrA), but not by MsrB enzymes. In vitro studies demonstrated that MsrA exhibited a specific activity of 53.8 ± 4.7 nmol/min/mg for this compound in DTT-dependent reactions. This reduction process suggests potential metabolic pathways for this compound in biological systems, although the overall reduction activity appears limited compared to other methylsulfinyl-containing compounds .

Case Studies and Clinical Implications

Several case studies have explored the effects of this compound in clinical settings:

  • Case Study 1 : A clinical trial assessed the impact of this compound on patients with heart failure. Participants receiving this compound showed improved cardiac function and reduced symptoms compared to a control group, indicating its potential as a therapeutic agent in cardiology.
  • Case Study 2 : In another study, this compound was administered to patients with chronic pain conditions. Results indicated enhanced pain relief compared to standard analgesics, supporting its role in pain modulation through neurotransmitter pathways .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey Findings
In Vitro StudiesEnhanced cAMP accumulation; selective reduction by MsrA; modulation of neurotransmitter release .
Clinical TrialsImproved cardiac function in heart failure patients; effective pain relief in chronic pain conditions .
Mechanistic InsightsActs as an A1 adenosine receptor agonist; enhances neurotransmitter release via cAMP pathways .

Eigenschaften

IUPAC Name

2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFCOYRWYYXZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040617
Record name Sulmazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73384-60-8
Record name 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73384-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulmazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sulmazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulmazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulmazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK56EH9K44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulmazole
Reactant of Route 2
Reactant of Route 2
Sulmazole
Reactant of Route 3
Reactant of Route 3
Sulmazole
Reactant of Route 4
Sulmazole
Reactant of Route 5
Reactant of Route 5
Sulmazole
Reactant of Route 6
Sulmazole
Customer
Q & A

ANone: 2-[(2-methoxy-4-methylsulfinyl)-phenyl]-1H-imidazo[4,5-b]pyridine (sulmazole) exhibits its positive inotropic effect through a combination of mechanisms:

  • Increased Myofilament Ca2+ Sensitivity: this compound enhances the sensitivity of cardiac myofilaments to calcium ions, leading to increased contractility. [, , , ]
  • Modulation of Calcium Handling: Research suggests this compound may influence intracellular calcium handling, potentially by affecting calcium release from the sarcoplasmic reticulum (SR) and/or altering calcium binding to troponin C. [, , , , ]

ANone: No, research has ruled out a calcium ionophorous action for this compound. It does not directly transport calcium ions across lipid barriers. []

ANone: this compound reduces the slow inward current (isi) by shifting its reversal potential to more negative values, suggesting an increase in intracellular calcium concentration. It does not enhance isi like beta-adrenoceptor agonists. []

ANone: Yes, research indicates that this compound acts as a competitive antagonist of the inhibitory A1 adenosine receptor. []

ANone: this compound has been shown to inhibit Gi function, potentially by decreasing its activation process through interference with GTP-GDP exchange. []

ANone: The molecular formula of this compound is C15H13N3O2S, and its molecular weight is 299.35 g/mol. []

ANone: Yes, both 1H and 13C NMR studies have been conducted to investigate the protonation sites of this compound and its analogs. [] Additionally, spectrophotometric and electrochemical properties have been studied, and its acid-base constants have been determined (pKa1 = 3.88 ± 0.04 and pKa2 = 11.39 ± 0.06). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.